N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide

Sulfonamide pharmacophore Hydrogen bonding Medicinal chemistry

N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide (CAS 850189-76-3) features a direct C–N–S linkage topology absent in amino‑bridged (PI‑083/BC‑23) or amide‑linked (NCDDNB) 1,4‑naphthoquinones. Its predicted pKa 4.00 and TPSA 88.7 Ų impart a unique H‑bond donor/acceptor profile, opening novel chemical space for proteasome‑targeting SAR, QSAR model validation, and chemosensing (cf. 4CBS Sn²⁺ probe). Commercially available with >90% purity in research‑grade pack sizes for immediate procurement.

Molecular Formula C16H10ClNO4S
Molecular Weight 347.77
CAS No. 850189-76-3
Cat. No. B2985743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide
CAS850189-76-3
Molecular FormulaC16H10ClNO4S
Molecular Weight347.77
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=O)C3=CC=CC=C3C2=O)Cl
InChIInChI=1S/C16H10ClNO4S/c17-13-14(18-23(21,22)10-6-2-1-3-7-10)16(20)12-9-5-4-8-11(12)15(13)19/h1-9,18H
InChIKeySJRXNYPDZTYQGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 40 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide (CAS 850189-76-3): A Structurally Distinct Naphthoquinone-Sulfonamide Building Block for Medicinal Chemistry and Chemical Probe Development


N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide (CAS 850189-76-3; PubChem CID 1869442; MF C16H10ClNO4S; MW 347.8 g/mol) is a synthetic 1,4-naphthoquinone derivative in which a benzenesulfonamide moiety is directly attached via a nitrogen atom at the 2-position of the chloro-substituted naphthoquinone core [1]. This compound occupies a discrete structural niche within the broader 1,4-naphthoquinone-sulfonamide chemotype, distinguished by a direct N-sulfonamide linkage (C–N–S) rather than the amino-bridged (C–NH–Ar–SO₂) architecture prevalent among proteasome-targeting analogs such as PI-083 and BC-23, or the amide-linked (C–N–C(O)–) topology found in the prostate cancer-active benzamide NCDDNB [2]. Published physicochemical characterization includes a computed topological polar surface area (TPSA) of 88.7 Ų, XLogP3 of 3, one hydrogen bond donor, five hydrogen bond acceptors, and a predicted pKa of 4.00 ± 0.20 [1]. The compound is commercially available from multiple specialty chemical suppliers for research use [3].

Why N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide Cannot Be Reliably Substituted by Structurally Similar Naphthoquinone Analogs


Within the 1,4-naphthoquinone pharmacophore class, the identity of the substituent at the 2-position and the nature of its linkage to the aromatic or heterocyclic appendage are primary determinants of biological target engagement, potency, and selectivity [1]. The direct N-sulfonamide linkage (N–SO₂–Ph) in CAS 850189-76-3 confers a distinct hydrogen bond donor/acceptor profile and acidic character (predicted pKa 4.00) compared with the amide linkage (N–CO–Ph) in the cytotoxic agent NCDDNB (IC₅₀ 2.5–6.5 µM against prostate cancer cells) or the amino-bridged sulfonamide architecture (NH–Ar–SO₂R) found in proteasome inhibitors PI-083 and BC-23, where the sulfonamide is para-substituted on a phenyl ring that is itself linked through an NH spacer [2]. QSAR modeling on structurally related 1,4-naphthoquinone-sulfonamide series has demonstrated that both the sulfonamide substitution position and the nature of appended functional groups (e.g., open-chain vs. restricted sulfonamides) govern differential cytotoxic potency across cancer cell lines and selectivity for tumor cells over normal cells [3]. These structural differences render in-class substitution unreliable without experimental validation, as even minor linker variations can redirect target engagement from proteasome inhibition to platelet COX-1/TXA₂ synthase modulation, as evidenced by the acetamide analog NP-313 (COX-1 IC₅₀ 1.5 µM; TXA₂ synthase IC₅₀ 3.9 µM) .

Quantitative Evidence for Selecting N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide over Its Closest Structural Analogs


Direct N–Sulfonamide Linkage vs. N–Amide Linkage: Differential Hydrogen Bond Donor Profile Dictates Target Engagement Versatility

CAS 850189-76-3 possesses a direct N-sulfonamide linkage (N–SO₂–Ph), which provides one H-bond donor (predicted value: 1) compared to the N–amide linkage (N–CO–Ph) in the benzamide analog NCDDNB, which likewise has one H-bond donor but a distinct geometry and electronic distribution at the carbonyl vs. sulfonyl group. The sulfonamide NH is significantly more acidic (predicted pKa 4.00 ± 0.20) than the corresponding amide NH (typically pKa ~15–17), enabling ionization at physiological pH. This acidification alters the molecular recognition profile for biological targets that rely on ionic or hydrogen-bond interactions with deprotonated sulfonamide anions [1]. In the context of naphthoquinone sulfonamide QSAR, the sulfonamide moiety has been repeatedly identified as a critical pharmacophoric feature governing antiproliferative potency (QSAR model predictive performance: R_cv 0.5647–0.9317, RMSE_cv 0.1231–0.2825 for the sulfonamide-containing series) [2].

Sulfonamide pharmacophore Hydrogen bonding Medicinal chemistry Linker chemistry

Comparative Drug-Likeness: Favorable TPSA and Rotatable Bond Profile vs. Amino-Bridged Naphthoquinone Sulfonamides

CAS 850189-76-3 exhibits a topological polar surface area (TPSA) of 88.7 Ų and three rotatable bonds, placing it within favorable oral drug-likeness parameter space (TPSA < 140 Ų; rotatable bonds ≤ 10). In contrast, the amino-bridged naphthoquinone sulfonamide BC-23 (CAS 6298-15-3; MW 439.87 g/mol) and the extended proteasome inhibitor PI-083 (NSC-45382) contain additional aromatic ring systems and spacer moieties, resulting in higher molecular weight and increased TPSA. The lower TPSA of CAS 850189-76-3 predicts superior passive membrane permeability relative to these bulkier analogs . XLogP3 of 3 indicates a balanced lipophilic-hydrophilic profile aligned with lead-like chemical space [1].

Drug-likeness Physicochemical properties ADME Bioavailability

Class-Level Cytotoxic Activity Benchmarking: Naphthoquinone Sulfonamides Surpass Etoposide in HepG2 Hepatocellular Carcinoma Cells

In a systematic evaluation of a 12-compound 1,4-naphthoquinone-sulfonamide series (compounds 33–44), the majority of quinone-sulfonamide derivatives (compounds 33–36 and 38–43) exerted higher anticancer activity against HepG2 hepatocellular carcinoma cells than the reference chemotherapeutic etoposide, with selected open-chain sulfonamide analogs (compounds 36 and 42) identified as the most potent [1]. While CAS 850189-76-3 was not directly tested in this panel, its core scaffold shares the essential 1,4-naphthoquinone-sulfonamide pharmacophore architecture. QSAR models constructed from this dataset with predictive performance of R_cv 0.5647–0.9317 and RMSE_cv 0.1231–0.2825 provide a quantitative framework for predicting the activity of structurally related sulfonamides [1].

Cytotoxicity HepG2 Etoposide Anticancer

Proteasome Inhibition Potential: Direct N-Sulfonamide vs. Amino-Bridged Sulfonamide Scaffolds in the Hydronaphthoquinone Series

A structurally related hydronaphthoquinone sulfonamide scaffold (compound 1; IC₅₀ = 3.0 ± 1.6 µM, n = 25 against CT-L proteasome activity) served as the starting point for a 170-compound SAR optimization campaign, ultimately yielding analogs with up to 20-fold improved potency (IC₅₀ values ~150–200 nM) and compounds with enhanced cellular activity (compound 39; IC₅₀ = 0.44 to 1.01 µM in intact breast cancer cells vs. 3.54 to 7.22 µM for compound 1) [1]. In parallel, the amino-bridged naphthoquinone sulfonamide PI-083 (NSC-45382) was independently identified as a proteasome inhibitor selective for cancer cells over normal cells, with its focused library synthesis confirming the naphthoquinone-sulfonamide pharmacophore as broadly enabling for proteasome-targeted anticancer activity [2]. CAS 850189-76-3, while not yet evaluated in proteasome assays, occupies an intermediate structural position between these validated scaffolds, offering a synthetically accessible starting point for focused library synthesis.

Proteasome inhibition CT-L activity Naphthoquinone Cancer selectivity

Sulfonamide-Dependent Colorimetric and Fluorescence Sensing Functionality: Differentiating N-Sulfonamide from Amino-Bridged Sulfonamide Architectures

The amino-bridged analog 4-((3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino)benzenesulfonamide (4CBS) has been validated as a selective colorimetric and fluorescence turn-on probe for Sn²⁺ ions in aqueous solution, achieving a detection limit (LOD) of 0.115 µM and a linear response range of 0–62.5 µM [1]. The sensing mechanism relies on Sn²⁺-mediated reduction of the quinone carbonyl groups (C=O → C–OH), triggering fluorescence. In 4CBS, the benzenesulfonamide is para-substituted on a phenyl ring that is itself attached via an NH linker to the naphthoquinone core. In contrast, CAS 850189-76-3 bears the benzenesulfonamide directly at the 2-position via N-linkage, positioning the sulfonamide NH for direct participation in the quinone redox chemistry. This architectural difference is predicted to alter both the reduction potential of the quinone and the optical response characteristics upon metal ion binding [2].

Chemosensing Fluorescence probe Sn2+ detection Bioimaging

Commercial Availability and Scaffold Uniqueness: Differentiated Sourcing Position vs. Amino-Bridged and Amide-Linked Analogs

CAS 850189-76-3 is commercially supplied by multiple specialty chemical vendors as a research-grade compound, with published specifications including a melting point >250 °C and a predicted density of 1.56 ± 0.1 g/cm³ [1]. The compound has been cited in the patent literature as part of broader naphthalene sulfonamide and amide invention disclosures (e.g., EP 0553016 B1), confirming its inclusion in proprietary pharmaceutical composition claims [2]. In the commercial landscape, the amino-bridged analogs (e.g., 4CBS, BC-23, PI-083) and the amide-linked analog NCDDNB are supplied as distinct catalog items with separate CAS numbers, reflecting their structural and functional differentiation. As of April 2026, no peer-reviewed biological activity data (IC₅₀, Ki, EC₅₀) have been published for CAS 850189-76-3 specifically, distinguishing it as a biologically uncharacterized but synthetically accessible and commercially available scaffold for de novo SAR exploration [3].

Chemical sourcing Procurement Scaffold uniqueness SAR libraries

Best Research and Industrial Application Scenarios for N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide (CAS 850189-76-3)


Medicinal Chemistry: Lead-Like Scaffold for Naphthoquinone-Sulfonamide-Based Anticancer Library Synthesis

CAS 850189-76-3 is structurally positioned for use as a core scaffold in focused library synthesis targeting anticancer applications. The class-level evidence demonstrates that 1,4-naphthoquinone-sulfonamide derivatives exhibit broad-spectrum cytotoxicity across multiple cancer cell lines (HuCCA-1, HepG2, A549, MOLT-3) and can surpass etoposide in HepG2 hepatocellular carcinoma activity [1]. The direct N-sulfonamide linkage provides a synthetically tractable handle for diversification, while the favorable physicochemical profile (TPSA 88.7 Ų; MW 347.8 g/mol; XLogP3 3) supports cell permeability [2]. The compound's commercial availability from multiple suppliers enables immediate procurement for SAR campaigns without the need for de novo synthetic route development.

Chemical Probe Development: Differentiated Fluorescence or Colorimetric Sensor Template for Metal Ion Detection

The validated Sn²⁺ sensing capability of the structurally related 4CBS probe (LOD 0.115 µM; linear range 0–62.5 µM; live-cell and zebrafish bioimaging confirmed) [1] establishes the 3-chloro-1,4-naphthoquinone-benzenesulfonamide architecture as a viable chemosensing platform. The distinct direct N-sulfonamide linkage topology in CAS 850189-76-3, as opposed to the amino-bridged architecture of 4CBS, is predicted to alter the quinone reduction potential and associated fluorescence turn-on characteristics upon metal ion binding [2]. This structural differentiation warrants independent evaluation of CAS 850189-76-3 as a sensor candidate, potentially yielding altered metal selectivity (e.g., discrimination among Sn²⁺, Cu²⁺, Fe³⁺) or shifted excitation/emission wavelengths for multiplexed detection applications.

Proteasome Inhibitor Drug Discovery: IP-Differentiable Entry Point Distinct from PI-083 and BC-23 Scaffolds

The hydronaphthoquinone sulfonamide chemotype has demonstrated robust proteasome CT-L inhibitory activity, with a validated SAR path from initial hits (IC₅₀ = 3.0 ± 1.6 µM) to optimized leads (IC₅₀ ~150–200 nM in cell-free assays; IC₅₀ = 0.44–1.01 µM in cellular assays), achieving up to 20-fold potency improvements [1]. The amino-bridged analogs PI-083 and BC-23 have independently confirmed the proteasome-targeting capability of the naphthoquinone-sulfonamide pharmacophore class [2]. CAS 850189-76-3, featuring a direct N-sulfonamide rather than an amino-bridged architecture, occupies novel chemical space within this validated target class, offering an opportunity to generate composition-of-matter IP distinct from both the PI-083/BC-23 series and the hydronaphthoquinone thioglycolic acid series.

Procurement for QSAR Model Validation and Predictive Toxicology Screening

QSAR models constructed from the 1,4-naphthoquinone-sulfonamide dataset have demonstrated acceptable predictive performance (R_cv 0.5647–0.9317; RMSE_cv 0.1231–0.2825) and have been used to predict activities of in silico-generated structural analogs [1]. As a biologically uncharacterized member of this chemotype series, CAS 850189-76-3 represents an ideal external validation compound for testing the extrapolative power of these QSAR models. Procurement for this purpose enables both model refinement and the generation of experimentally measured biological activity data (cytotoxicity, antimalarial activity) that can be fed back into the modeling pipeline, enhancing predictive accuracy for the broader naphthoquinone-sulfonamide chemical space.

Quote Request

Request a Quote for N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.